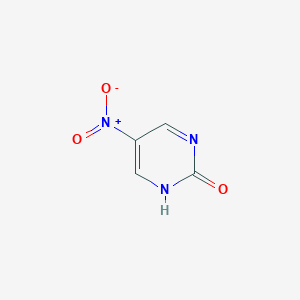2-Hydroxy-5-nitropyrimidine
CAS No.: 3264-10-6
Cat. No.: VC2416818
Molecular Formula: C4H3N3O3
Molecular Weight: 141.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3264-10-6 |
|---|---|
| Molecular Formula | C4H3N3O3 |
| Molecular Weight | 141.09 g/mol |
| IUPAC Name | 5-nitro-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8) |
| Standard InChI Key | ZNNRVSOVVLYQBV-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=O)N1)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=NC(=O)N1)[N+](=O)[O-] |
Introduction
| Property | Value |
|---|---|
| Melting point | 188-191°C |
| Boiling point | 256.56°C (estimated) |
| Density | 1.5657 (estimated) |
| Refractive index | 1.4800 (estimated) |
| pKa | 8.06±0.10 (predicted) |
| Molecular weight | 140.1 |
| Molecular formula | C₅H₄N₂O₃ |
Solubility Characteristics
The compound exhibits selective solubility in various solvents, which is important for purification and reaction processes :
-
Soluble in hot water
-
Soluble in alkali solutions
-
Slightly soluble in DMSO
-
Very slightly soluble in methanol
-
Insoluble in most organic solvents
Synthesis Methods
One-Pot Synthesis Method
A novel one-pot synthesis method for 2-Hydroxy-5-nitropyridine has been developed, which offers significant advantages over traditional preparation methods. This approach uses 2-aminopyridine as the starting material and involves nitration followed by diazotization .
The specific reaction steps are as follows:
-
Addition of 2-aminopyridine to concentrated sulfuric acid at controlled temperature (10-20°C)
-
Addition of concentrated nitric acid with temperature maintenance at 40-50°C
-
Quenching of the reaction solution in water after nitration
-
Diazotization reaction using sodium nitrite aqueous solution at 0-10°C
-
Adjustment of acid concentration using ammonia water
This method has several technical advantages:
-
Simple post-treatment procedures
-
Elimination of the need to separately purify isomers generated by nitration
-
Continuous operation of nitration and diazotization reactions
-
Significant reduction in wastewater generation
The reaction equations and optimized conditions have been established with specific ratios:
-
Mass ratio of concentrated sulfuric acid to 2-aminopyridine: 8:1-10:1
-
Molar ratio of concentrated nitric acid to 2-aminopyridine: 0.9:1-1.0:1
-
Molar ratio of sodium nitrite to 2-aminopyridine: 1.5:1-1.7:1
Alternative Synthesis Route
An alternative synthesis route uses 2-nitroacetaldehyde dimethyl acetal as the starting material. In this process:
-
2-nitroacetaldehyde dimethyl acetal reacts with methyl acrylate in methylene chloride
-
Addition of ammonium chloride and ammonia water
-
Oxidation using hydrogen peroxide
-
Recovery of dichloromethane under reduced pressure
-
Filtration, washing, and drying to obtain 2-hydroxy-5-nitropyridine
This method has demonstrated high efficiency with yields of approximately 89.6% and product purity of 99.3% .
Industrial Applications
Pharmaceutical and Agrochemical Importance
2-Hydroxy-5-nitropyridine serves as a vital intermediate in the production of 2-chloro-5-nitropyridine, which is extensively used in pharmaceutical and agrochemical industries . The downstream applications include:
-
Antimalarial medications such as pyronaridine
-
Germicide production including cyprodinil bacteria amine
-
Various antibiotic formulations
Conversion to 2-Chloro-5-nitropyridine
The transformation of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine represents a crucial step in many industrial processes. This conversion expands the utility of the compound, making it an essential building block for more complex molecules used in medicine and agriculture .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume